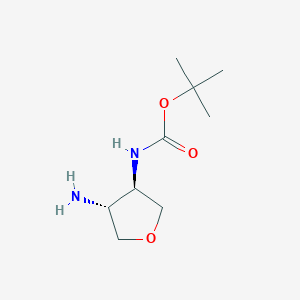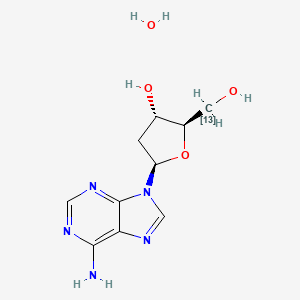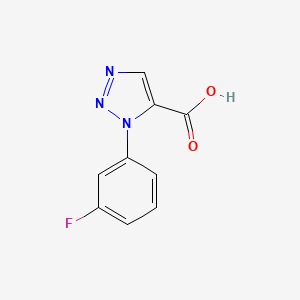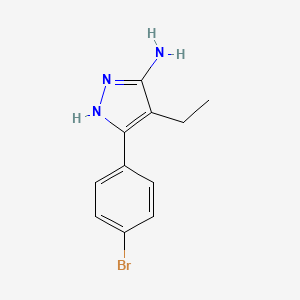![molecular formula C16H20N2O B1518570 1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one CAS No. 1157981-08-2](/img/structure/B1518570.png)
1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one
Overview
Description
1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one, also known as 3,4-dimethylphenyl-2-propan-2-yl-1H-imidazol-1-one, is an organic compound that has recently been studied for its potential applications in scientific research. This compound is a derivative of imidazole, an organic compound that is found in many biological molecules. It has been used in a variety of studies, including those related to biochemistry, pharmacology, and biotechnology.
Scientific Research Applications
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized and shown to exhibit selective sensitivity to benzaldehyde-based derivatives due to their characteristic sharp emission bands of Eu(3+) or Tb(3+) ions. This selective sensitivity makes these complexes potential fluorescence sensors for detecting such chemicals (Shi et al., 2015).
Catalytic Activity
N-Heterocyclic carbene (NHC) ligands, derived from imidazole compounds, have been shown to enhance the catalytic activity of metal complexes in various reactions, including Suzuki-Miyaura coupling of aryl chlorides. These findings underscore the importance of imidazole derivatives in developing effective catalysts for organic synthesis (Yang et al., 2010).
Metal-Organic Frameworks (MOFs)
Imidazole derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs), which demonstrate potential applications ranging from gas storage to luminescence sensing. For example, frameworks incorporating dimethylphenyl substituted imidazole dicarboxylate have shown promising structural and functional properties (Jia et al., 2014).
Hydrogen Bond and Interaction Studies
The study of dimers formed by imidazol-2-ylidene or its derivatives with various proton donors has contributed significantly to understanding carbene chemistry and intermolecular interactions. These studies help elucidate the role of hydrogen bonds and other secondary interactions in molecular chemistry (Jabłoński, 2022).
Synthesis and Properties of Protic Hydroxylic Ionic Liquids
Imidazole derivatives have been synthesized and explored for their potential as protic hydroxylic ionic liquids, characterized by rapid migration of protons between basic centers and high conductivity under anhydrous conditions. These properties suggest applications in electrochemistry and green chemistry (Shevchenko et al., 2017).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(2-propan-2-ylimidazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11(2)16-17-7-8-18(16)10-15(19)14-6-5-12(3)13(4)9-14/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWZVEIHVKMEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN2C=CN=C2C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)





![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)



